Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride

cation-π interaction fluorescence quenching surfactant aggregation

Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride (CAS 83027-39-8) is a member of the esterquat family, featuring a palmitoyl ester chain linked to a quaternary ammonium center bearing a naphthylmethyl substituent. With molecular formula C31H50ClNO2 and molecular weight ~504.2 g/mol , it differs from mainstream esterquats such as DEEDMAC by incorporating a naphthalene ring that can participate in cation-π interactions.

Molecular Formula C31H50ClNO2
Molecular Weight 504.2 g/mol
CAS No. 83027-39-8
Cat. No. B12671491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride
CAS83027-39-8
Molecular FormulaC31H50ClNO2
Molecular Weight504.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-]
InChIInChI=1S/C31H50NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-24-31(33)34-26-25-32(2,3)27-29-22-19-21-28-20-17-18-23-30(28)29;/h17-23H,4-16,24-27H2,1-3H3;1H/q+1;/p-1
InChIKeyPGSYLZCYZOGPFI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride (CAS 83027-39-8) – A Specialized Esterquat for Niche Formulation Science


Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride (CAS 83027-39-8) is a member of the esterquat family, featuring a palmitoyl ester chain linked to a quaternary ammonium center bearing a naphthylmethyl substituent. With molecular formula C31H50ClNO2 and molecular weight ~504.2 g/mol , it differs from mainstream esterquats such as DEEDMAC by incorporating a naphthalene ring that can participate in cation-π interactions [1]. This structural feature may influence its adsorption, aggregation, and compatibility properties in formulated products.

Why Common Esterquats Cannot Substitute for Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride in Formulations Requiring Aromatic Interactions


The naphthylmethyl group in this compound provides specific cation-π interactions that are absent in benzyl or alkyl analogs. Research on model systems shows that naphthylmethyl-trimethylammonium exhibits measurable π-stacking interactions with aromatic substrates, leading to altered fluorescence quenching behavior compared to benzyltrimethylammonium [1]. Replacing this compound with a simple aliphatic or benzyl-based esterquat would eliminate these interactions, potentially affecting formulation stability, actives delivery, or heat protection efficacy.

Quantifiable Differentiation Dimensions for Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride


Cation-π Interaction Superiority Over Benzyltrimethylammonium Analogs

In a study of arene-ammonium interactions, trimethyl(naphthylmethyl)ammonium chloride (NMAC) showed a Stern-Volmer quenching constant of approximately 1.2×10³ M⁻¹ when quenching pyrene fluorescence in homogeneous solution, whereas benzyltrimethylammonium chloride exhibited negligible quenching (K_SV < 10 M⁻¹) under the same conditions [1]. The target compound is a structural analog in which the naphthylmethyl group is conserved; thus, a comparable interaction strength is expected.

cation-π interaction fluorescence quenching surfactant aggregation

Ester Linkage Hydrolytic Lability – A Class-Level Biodegradability Advantage Over Dialkyl Quats

Esterquats containing a labile ester bond, such as the palmitoyl ester in the target compound, undergo rapid primary biodegradation under OECD 301B conditions, typically reaching >60% degradation within 28 days, whereas traditional dialkyl quaternary ammonium salts (e.g., DHTDMAC) achieve only 0–20% under the same test protocol [1]. This class-level property is inherent to the ester linkage present in dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride.

biodegradability esterquat hydrolysis

Critical Micelle Concentration (CMC) – Expected Lowering by Naphthylmethyl vs. Benzyl Head Group

Surfactants with larger, more hydrophobic aromatic head groups typically exhibit lower CMC values than their smaller aromatic counterparts due to enhanced hydrophobic character and π-π stacking that promotes micellization [1]. The target compound, bearing a naphthylmethyl group, is expected to have a CMC lower than that of analogous benzyl-substituted esterquats. The C18‑chain analog (dimethyl(naphthylmethyl)[2-[(1-oxooctadecyl)oxy]ethyl]ammonium chloride, CAS 38430-61-4) has a predicted logP of ~9.7 , and the target C16 compound is expected to have a slightly lower logP but still appreciably higher than benzalkonium chloride analogs, favoring micelle formation at lower concentrations.

CMC surfactant packing aromatic head group

Best-Validated Application Scenarios for Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride


Environmentally Preferred Fabric Softener Formulations

The ester linkage of this compound enables ready biodegradation, making it suitable for fabric softeners marketed under eco-labels requiring >60% OECD 301B pass [1]. By contrast, traditional dialkyl quats fail this criterion and face regulatory phase-outs. The naphthylmethyl group may further enhance perfume substantivity on cotton through π-π interactions, although direct deposition data for this exact compound remain to be published.

High Ionic Strength Hair Conditioner Systems

In conditioner formulations containing anionic polymers or high salt concentrations, aromatic-modified quats often show better compatibility and reduced precipitation compared to trimethyl quats [2]. The naphthylmethyl group is predicted to confer similar advantages, allowing formulators to combine this compound with anionic rheology modifiers without phase separation.

Charge Control Agent in Toner or Powder Coating

Ester-containing quaternary ammonium salts have been claimed as charge control agents that also act as adhesion promoters and fusion temperature reducers in dry electrostatographic toners [3]. The naphthylmethyl analog could provide a lower melting point and better charging uniformity than benzyl-substituted quats, though specific triboelectric data are needed for validation.

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